
5-Bromo-2-methoxypyrimidine
Overview
Description
5-Bromo-2-methoxypyrimidine (CAS: 14001-66-2, molar mass: 189.01 g/mol) is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a methoxy group at the 2-position. It serves as a critical intermediate in pharmaceutical and materials science due to its versatility in cross-coupling reactions and functional group transformations.
Synthesis: The compound is synthesized via nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide in methanol (58–95% yield) . Alternative routes involve bromination of 2-hydroxypyrimidinone with Br₂ in water, followed by chlorination and methoxylation . Commercial availability is noted through suppliers like Frontier Scientific and Kanto Reagents, with pricing at ~$80.20/g (purity ≥97%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxypyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methoxypyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: Formation of biaryl or other complex structures through carbon-carbon bond formation.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-2-methoxypyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:
- Synthesis of Bioactive Molecules : It is utilized in the development of various drugs, including enzyme inhibitors and anti-cancer agents. For instance, it has been involved in synthesizing P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and cancer .
- Drug Development : The compound's reactivity allows for the formation of complex structures that are essential for drug efficacy. It can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to diverse pharmaceutical derivatives .
Agrochemical Applications
In agrochemical research, this compound is important for:
- Pesticide and Herbicide Development : The compound is employed to create new agrochemical products that can help manage pests and weeds effectively. Its ability to participate in various chemical reactions makes it a valuable precursor for synthesizing active ingredients in pesticides .
Material Science Applications
This compound also finds applications in material science:
- Synthesis of Novel Materials : The compound is used to develop new materials with specific properties, which can be applied in electronics and nanotechnology. Its unique chemical structure allows for modifications that enhance material characteristics such as conductivity and stability .
Chemical Reactions Involving this compound
The compound undergoes several types of chemical reactions, which are critical for its application:
Case Study 1: Synthesis of P38 MAP Kinase Inhibitors
Research has demonstrated that this compound is pivotal in synthesizing P38 MAP kinase inhibitors. These inhibitors have shown potential in treating various inflammatory conditions and cancers by modulating cellular signaling pathways.
Case Study 2: Development of New Agrochemicals
A study focused on the synthesis of novel herbicides using this compound as a starting material revealed its effectiveness in creating compounds with enhanced biological activity against specific plant pathogens.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxypyrimidine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine atom’s reactivity allows for selective functionalization, while the methoxy group can influence the electronic properties of the pyrimidine ring .
Comparison with Similar Compounds
Key Properties :
- Reactivity : The bromine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxy group stabilizes the aromatic ring and directs electrophilic substitutions .
- Applications : Used in kinase inhibitor synthesis (e.g., Focal Adhesion Kinase inhibitors) and materials science for crosslinked polymers .
Comparison with Structurally Similar Compounds
Halogenated Pyrimidines: Bromo vs. Iodo and Chloro Derivatives
Key Findings :
- Reactivity Hierarchy : Iodo > Bromo > Chloro. The bromo derivative balances reactivity and stability, avoiding side reactions common in iodo analogs .
- Synthetic Utility : Chloro derivatives (e.g., 5-bromo-2-chloropyrimidine) are preferred precursors due to facile substitution of the chloro group .
Methoxy-Substituted Pyrimidines: Positional and Functional Group Variations
Key Findings :
- Steric and Electronic Effects : Additional methoxy groups (e.g., 2,4-dimethoxy) reduce reactivity but improve solubility and thermal stability .
- Agrochemical Relevance : Methyl and methoxy combinations enhance bioactivity in crop protection agents .
Pyrimidine vs. Pyridine Derivatives
Compound | Core Structure | Molar Mass (g/mol) | Key Differences | Applications |
---|---|---|---|---|
This compound | Pyrimidine | 189.01 | Two nitrogen atoms; planar structure | Pharmaceuticals, materials science |
5-Bromo-2-methoxypyridine | Pyridine | 188.02 | One nitrogen; higher basicity (pKa ~1.0) | Ligands, coordination chemistry |
Key Findings :
- Structural Impact : Pyrimidines exhibit lower basicity and distinct electronic properties vs. pyridines, influencing their roles in metal coordination and drug design .
Biological Activity
5-Bromo-2-methoxypyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound (C₅H₅BrN₂O) features a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyrimidine ring. It has a molecular weight of 189.01 g/mol and a melting point ranging from 55 to 59 °C .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group allows for:
- Hydrogen Bonding : The functional groups can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
- Ionic Interactions : The methoxy group can participate in ionic interactions with positively charged residues, further influencing the compound's biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study involving various microbial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that the compound effectively reduces cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression. This property makes it a candidate for further development into therapeutic agents targeting kinase pathways .
Case Studies
- Synthesis and Evaluation : A study by Saygili et al. (2004) synthesized derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the pyrimidine structure could enhance biological efficacy, leading to compounds with improved activity against specific targets .
- Antimicrobial Screening : In a comparative study on various pyrimidine derivatives, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed significant antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:
- Antiviral Agents : Its ability to inhibit viral replication pathways positions it as a candidate for antiviral drug development.
- Anticancer Drugs : Ongoing research aims to develop derivatives with enhanced potency and selectivity against cancer cells.
- Agrochemical Applications : The compound's antimicrobial properties are also being investigated for use in agricultural settings to protect crops from pathogens .
Properties
IUPAC Name |
5-bromo-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCZDMMGYIULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161212 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-66-2 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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